molecular formula C17H20O4 B2705189 Methyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate CAS No. 406470-78-8

Methyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate

Cat. No.: B2705189
CAS No.: 406470-78-8
M. Wt: 288.343
InChI Key: YZJXDVZBPGKQJD-UHFFFAOYSA-N
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Description

Methyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate: is an organic compound with the molecular formula C₁₇H₂₀O₄ It is a derivative of furan, a heterocyclic organic compound, and contains a phenoxy group substituted with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate typically involves the esterification of 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method can improve efficiency and yield compared to batch processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Compounds with different substituents replacing the phenoxy group.

Scientific Research Applications

Chemistry: Methyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the development of new materials with specific properties.

Biology and Medicine: In biological research, this compound may be used to study the interactions of furan derivatives with biological systems

Industry: The compound can be used in the production of polymers and other materials with unique properties. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The phenoxy and furan moieties can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

  • Methyl 5-[(4-bromophenoxy)methyl]furan-2-carboxylate
  • Methyl 5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylate
  • Methyl 5-[(4-ethylphenoxy)methyl]furan-2-carboxylate
  • Methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate
  • Methyl 5-[(4-chlorophenoxy)methyl]furan-2-carboxylate

Uniqueness: Methyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This can affect the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

methyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4/c1-17(2,3)12-5-7-13(8-6-12)20-11-14-9-10-15(21-14)16(18)19-4/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJXDVZBPGKQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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